Ferric dtpa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

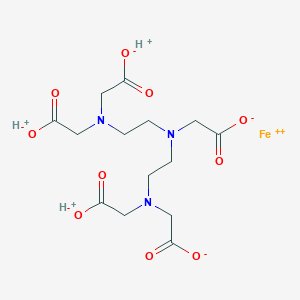

Ferric dtpa, also known as this compound, is a useful research compound. Its molecular formula is C14H21FeN3O10 and its molecular weight is 447.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Iron Compounds - Ferric Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medical Applications

- Contrast Agent in Imaging : Ferric DTPA is utilized as a contrast agent in magnetic resonance imaging (MRI). Studies have shown that it generates comparable contrast effects to traditional gadolinium-based agents in dynamic contrast-enhanced MRI, making it a potential alternative for patients with gadolinium-related toxicity concerns .

- Treatment of Heavy Metal Poisoning : this compound is effective in chelating toxic metals from the body, facilitating their excretion. It has been used successfully in clinical settings to treat patients with heavy metal poisoning, particularly lead and mercury.

- Protective Effects Against Inflammation : Research indicates that this compound can protect against inflammatory responses induced by cytokines such as tumor necrosis factor-alpha (TNF-α) in animal models, suggesting its potential use in managing inflammatory diseases .

Agricultural Applications

- Nutrient Supplementation : In agriculture, this compound is employed as a micronutrient fertilizer to enhance iron availability in soil. It has been shown to improve plant health and growth by preventing iron deficiency, which is crucial for chlorophyll synthesis and overall plant vigor .

- Impact on Plant Physiology : Studies on cranberry plants highlighted that while this compound improved iron levels, excessive concentrations led to negative physiological effects such as leaf drop and necrosis. This underscores the importance of dosage optimization when using chelated iron fertilizers .

Environmental Applications

- Water Treatment : this compound is used in water treatment processes to remove metal contaminants from wastewater. Its chelating properties allow it to bind harmful metals, facilitating their removal and reducing environmental toxicity.

Data Tables

Case Study: MRI Imaging with this compound

In a comparative study involving dynamic contrast-enhanced MRI for breast cancer detection, this compound was synthesized alongside other low-molecular-weight iron chelates. The results indicated that while the relaxivity values were lower than those of gadolinium-based agents, this compound provided sufficient contrast for imaging purposes without the associated toxicity risks .

Case Study: Agricultural Impact on Cranberries

An experiment assessing the effects of varying concentrations of this compound on cranberry plants demonstrated that while low concentrations promoted healthy growth, higher concentrations resulted in detrimental effects such as leaf necrosis and reduced shoot length. This study emphasizes the need for careful management of chelated iron applications in agriculture .

Propiedades

Número CAS |

15162-64-8 |

|---|---|

Fórmula molecular |

C14H21FeN3O10 |

Peso molecular |

447.18 g/mol |

Nombre IUPAC |

2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron;iron(2+) |

InChI |

InChI=1S/C14H23N3O10.Fe/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+2/p-2 |

Clave InChI |

RASZKSWRZUIIQJ-UHFFFAOYSA-L |

SMILES |

[H+].[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Fe+2] |

SMILES isomérico |

C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)O.[Fe+2] |

SMILES canónico |

[H+].[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Fe+2] |

Sinónimos |

DTPA ferric chelate ferric diethylenetriamine-N,N,N',N'',N''-pentaacetate ferric DTPA |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.